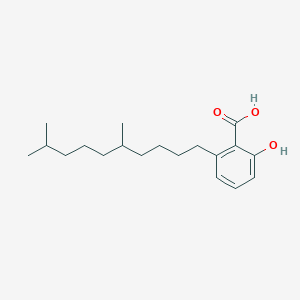
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 5,9-dimethyldecyl chain and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the 5,9-dimethyldecyl chain, which can be synthesized through a series of alkylation and reduction reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts alkylation, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 5,9-dimethyldecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,9-Dimethyldecyl)-4-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-3-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-5-hydroxybenzoic acid
Uniqueness
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is unique due to the specific position of the hydroxyl group on the benzoic acid core, which influences its chemical reactivity and biological activity. The 5,9-dimethyldecyl chain also imparts distinct physicochemical properties, making it suitable for various applications.
Properties
CAS No. |
1171924-67-6 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(5,9-dimethyldecyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-14(2)8-6-10-15(3)9-4-5-11-16-12-7-13-17(20)18(16)19(21)22/h7,12-15,20H,4-6,8-11H2,1-3H3,(H,21,22) |
InChI Key |
KZTAGSFPKTUDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















